molecular formula C17H20N4O2 B11126175 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide

Cat. No.: B11126175
M. Wt: 312.37 g/mol
InChI Key: LFXKEJMNIWMHGT-UHFFFAOYSA-N
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Description

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide is a synthetic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological importance. They have been studied for their potential as anti-cancer agents, monoamine oxidase inhibitors, phosphodiesterase 10A inhibitors, and treatments for hepatitis C virus infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide typically involves a condensation reaction. One common approach is the reaction of 3-amino-1H-indazole with various carbonyl compounds. The addition of metal catalysts such as copper(II) sulfate pentahydrate, aluminum triflate, and copper(II) acetate can enhance the transformation of the products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes, such as one-pot, three-component reactions utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group, for example, may enhance its solubility and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C17H20N4O2/c1-11-14(10-16(23)18-8-5-9-22)12(2)21-17(19-11)13-6-3-4-7-15(13)20-21/h3-4,6-7,22H,5,8-10H2,1-2H3,(H,18,23)

InChI Key

LFXKEJMNIWMHGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCCO

Origin of Product

United States

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